molecular formula C32H27N5O5S2 B11967422 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide

2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11967422
M. Wt: 625.7 g/mol
InChI Key: PORAARUMGMWNEB-SGEDCAFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that features multiple functional groups, including pyrazole, thiazolidine, indole, and acetamide moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. Typical synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Formation of the thiazolidine ring: This may involve the reaction of a thiourea derivative with a haloketone.

    Formation of the indole ring: This can be synthesized via the Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling reactions: The final compound is formed by coupling the intermediate products through amide bond formation, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry and the use of automated reactors to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and pyrazole rings.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Receptor Binding: It may interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Possible applications in treating diseases such as cancer, inflammation, or infections.

Industry

    Agriculture: Use as a pesticide or herbicide.

    Cosmetics: Potential inclusion in formulations for skincare products.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound may:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Affecting cell division, apoptosis, or other critical functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide
  • 2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-chlorophenyl)acetamide

Uniqueness

The unique combination of functional groups in the compound provides distinct chemical and biological properties, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C32H27N5O5S2

Molecular Weight

625.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C32H27N5O5S2/c1-4-42-22-16-14-20(15-17-22)33-25(38)18-35-24-13-9-8-12-23(24)26(29(35)39)28-31(41)36(32(43)44-28)27-19(2)34(3)37(30(27)40)21-10-6-5-7-11-21/h5-17H,4,18H2,1-3H3,(H,33,38)/b28-26-

InChI Key

PORAARUMGMWNEB-SGEDCAFJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5=C(N(N(C5=O)C6=CC=CC=C6)C)C)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.